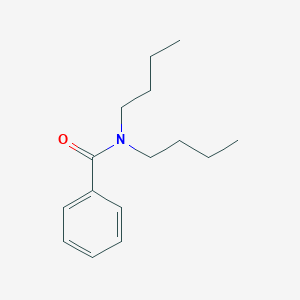
N,N-Dibutylbenzamide
Description
N,N-Dibutylbenzamide (chemical formula: C₁₅H₂₃NO) is a tertiary benzamide derivative characterized by two butyl groups attached to the nitrogen atom of the benzamide core. It is synthesized via scalable methods, such as the PCl₃-mediated reaction system, which achieves a 90% yield on a gram scale . This compound has garnered attention in organic synthesis due to its role as a substrate in C–H bond functionalization studies. However, its tertiary amide structure makes it prone to dealkylation under oxidative conditions, forming N-butylbenzamide as a byproduct .
Properties
CAS No. |
25033-65-2 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-12-16(13-6-4-2)15(17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
RYGJQVQEGCQNHM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Other CAS No. |
25033-65-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dibutylbenzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
Reactivity and Stability
- Dealkylation Sensitivity : this compound undergoes dealkylation to N-butylbenzamide (84% yield) under oxidative conditions (e.g., with 5-phenyl-2H-tetrazole), whereas N,N-dimethylbenzamide is more stable due to stronger C–N bonds in methyl groups .
- Coordination Ability : The imidazole-substituted derivative (4-(1H-imidazol-2-yl)-N,N-dibutylbenzamide) acts as a ligand in metal-catalyzed reactions, unlike this compound, which lacks directing groups .
- Electrophilic Reactivity : Bromine substitution in N,N-dibutyl-2-bromobenzamide enhances electrophilicity, facilitating nucleophilic aromatic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


